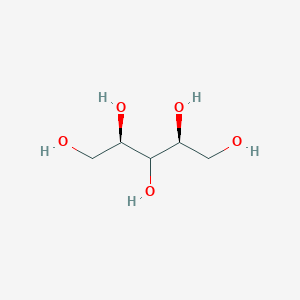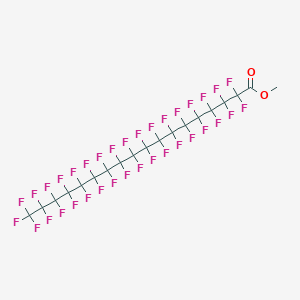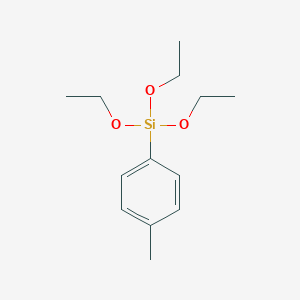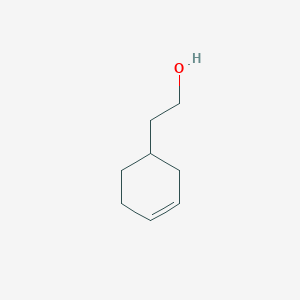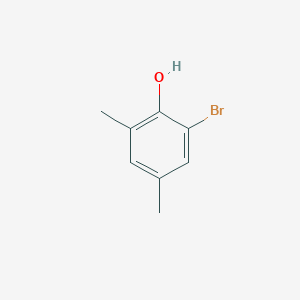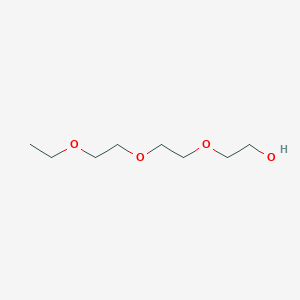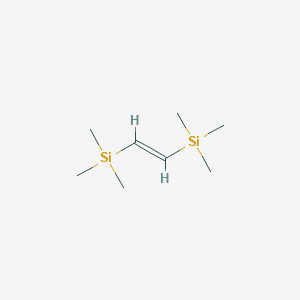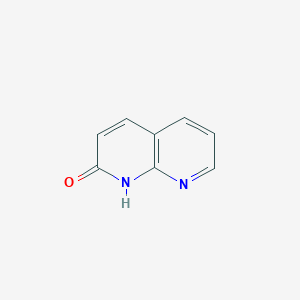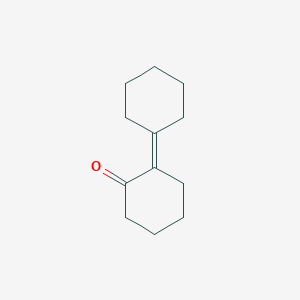
2-环己叉亚烷基环己酮
描述
2-Cyclohexylidenecyclohexanone, also known as Bicyclohexyliden-2-one or Dianon, is a chemical compound with the molecular formula C12H18O and a molecular weight of 178.2707 . It is a possible impurity of Picoxystrobin, a methoxyacrylate strobilurin fungicide designed for the control of a wide range of cereal diseases .
Synthesis Analysis
The synthesis of 2-Cyclohexylidenecyclohexanone involves the self-aldol condensation of cyclohexanone, yielding a mixture of 2-(1-cyclohexenyl)cyclohexanone and 2-cyclohexylidenecyclohexanone, among other condensation products . An acid-treated clay catalyst can be used to selectively obtain the β γ-unsaturated ketone .
Molecular Structure Analysis
The molecular structure of 2-Cyclohexylidenecyclohexanone can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms in the molecule.
Physical And Chemical Properties Analysis
2-Cyclohexylidenecyclohexanone has a density of 1.034g/cm3 and a boiling point of 295ºC at 760 mmHg . The exact mass is 178.13600 and the LogP value is 3.39020 . The compound is solid and white to off-white in color .
科学研究应用
Spiro Compound Formation
2-Cyclohexylidenecyclohexanone is used in the formation of spiro compounds . The reactions of 2-cyclohexylidenecyclohexanone oxide in the presence of sulfuric acid, fluorosulfonic acid, boron trifluoride etherate, and antimony pentachloride have been studied . The products consisted of spiro[5.6]dodecane-7,12-dione, 2-(1-cyclohexenyl)-2-hydroxycyclohexanone, and 1,2,3,4,6,7,8,9-octahydrodibenzofuran .
Furan Derivatives Formation
2-Cyclohexylidenecyclohexanone is also used in the formation of furan derivatives . As a result of the reaction of cyclohexanone, and also of 2-cyclohexylidenecyclohexanone, with concentrated sulfuric acid at room temperature, furan derivatives such as 1,2,3,4,6,7,8,9-octahydrodibenzofuran (I) and l,2,3,3a,6,7,8,8a,8b-nonahydro-3a-methylcyclopenta [b]benzofuran (II) were obtained .
Thermochemistry Research
The thermochemistry data of 2-Cyclohexylidenecyclohexanone in both gas and condensed phases are studied . This data is crucial for understanding the compound’s stability, reactivity, and other thermodynamic properties.
Mass Spectrometry
2-Cyclohexylidenecyclohexanone is used in mass spectrometry studies . The mass spectrum of this compound provides valuable information about its molecular structure and fragmentation pattern.
安全和危害
When handling 2-Cyclohexylidenecyclohexanone, it is advised to avoid contact with skin and eyes, formation of dust and aerosols, and breathing in mist, gas, or vapors . Personal protective equipment should be used, and adequate ventilation should be ensured .
Relevant Papers
One relevant paper discusses the formation of furan derivatives by the autocondensation of cyclohexanone, which results in the formation of 2-Cyclohexylidenecyclohexanone among other compounds .
作用机制
Mode of Action
It is known that the compound can undergo self-condensation reactions .
Biochemical Pathways
It has been reported that the compound can undergo self-condensation reactions . This suggests that it may interact with biochemical pathways involving cyclohexanone or related compounds.
Action Environment
It’s worth noting that the self-condensation of cyclohexanone, a reaction in which 2-cyclohexylidenecyclohexanone is involved, has been studied under various conditions . These conditions, such as temperature, agitation rate, and catalyst dosage, could potentially influence the action of 2-Cyclohexylidenecyclohexanone .
属性
IUPAC Name |
2-cyclohexylidenecyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDSIOSLHQWFOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C2CCCCC2=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862512 | |
| Record name | Cyclohexanone, 2-cyclohexylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexylidenecyclohexanone | |
CAS RN |
1011-12-7, 35255-48-2 | |
| Record name | 2-Cyclohexylidenecyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1011-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclohexyliden-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanone, cyclohexylidene- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035255482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dianon | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61652 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanone, 2-cyclohexylidene- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanone, 2-cyclohexylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclohexylidenecyclohexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.527 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BICYCLOHEXYLIDEN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1VAK47QOV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to obtain 2-cyclohexylidenecyclohexanone?
A: 2-Cyclohexylidenecyclohexanone is primarily synthesized through the self-condensation of cyclohexanone. This reaction can be facilitated using various catalysts, including solid superbases like Na/NaOH/γ-Al2O3 [] or acidic ion-exchange resins like Amberlyst 15 []. Notably, the reaction conditions, such as temperature, pressure, and catalyst concentration, significantly influence the yield and selectivity of the desired product.
Q2: What are the main byproducts formed during the synthesis of 2-cyclohexylidenecyclohexanone via cyclohexanone self-condensation?
A2: The self-condensation of cyclohexanone can lead to the formation of several byproducts, including:
- 2-(1-cyclohexenyl)cyclohexanone: This isomer is often produced alongside 2-cyclohexylidenecyclohexanone. [, , ]
- Trimers: At higher reaction temperatures, the formation of trimers becomes more significant, potentially impacting the yield of the desired dimer. []
- Dodecahydrotriphenylene: This compound can become a major product under high pressure and temperature conditions. []
Q3: How does the presence of water affect the synthesis of 2-cyclohexylidenecyclohexanone during cyclohexanone self-condensation?
A: Water, a byproduct of the condensation reaction, can negatively impact the reaction rate by adsorbing onto the catalyst surface and promoting the reverse reaction. [] Consequently, conducting the reaction under vacuum to remove water can improve the yield of 2-cyclohexylidenecyclohexanone.
Q4: Are there alternative reactions where 2-cyclohexylidenecyclohexanone appears as a product or a reagent?
A: Yes, 2-cyclohexylidenecyclohexanone can be generated as a byproduct in reactions involving cyclohexanone derivatives. For instance, it has been identified in the wastewaters from the manufacturing processes of explosives like HMX (octahydro-1,3,5,7-tetranitro-1,3, 5,7-tetrazocine) and RDX (hexahydro-1,3,5-trinitro-1,3,5-triazine). [] Furthermore, it can be a starting material in reactions like the 1,4-addition reaction with phenylmagnesium bromide, leading to the formation of 2-(1-phenylcyclohexyl) cyclohexanone. []
Q5: What is a notable structural feature of 2-cyclohexylidenecyclohexanone, and how does it influence its reactivity?
A: 2-Cyclohexylidenecyclohexanone possesses an α, β-unsaturated ketone moiety. [] This structural feature makes it susceptible to nucleophilic attack at the β-carbon, as observed in its reaction with Grignard reagents.
Q6: Can 2-cyclohexylidenecyclohexanone undergo oxidative cleavage?
A: Yes, 2-cyclohexylidenecyclohexanone can undergo oxidative cleavage, leading to the formation of 6-(1-phenylcyclohexyl)-6-oxo-hexanoic acid when reacted with phenylmagnesium bromide. This oxidative cleavage is believed to occur through the formation of a peroxide intermediate during the Grignard reaction. []
Q7: What is the significance of 2-cyclohexylidenecyclohexanone in organic synthesis?
A: 2-Cyclohexylidenecyclohexanone, along with its isomer 2-(1-cyclohexenyl)cyclohexanone, serves as a crucial intermediate in the synthesis of 2-phenylphenol (OPP), a high-demand industrial chemical. [] This highlights its potential value in large-scale industrial applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

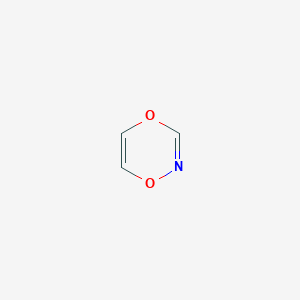
![Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate](/img/structure/B92542.png)


